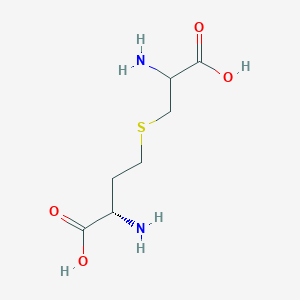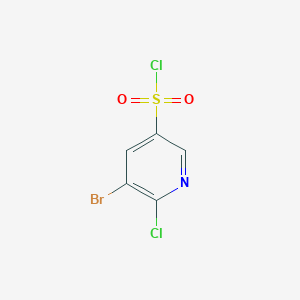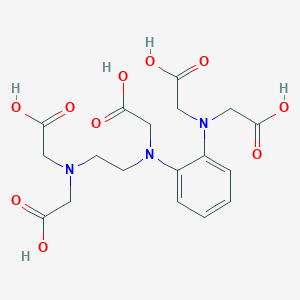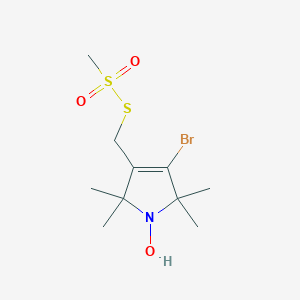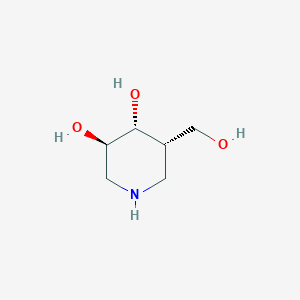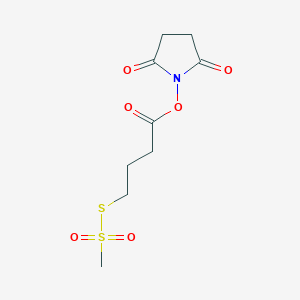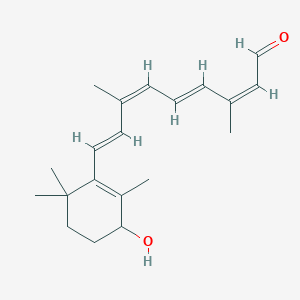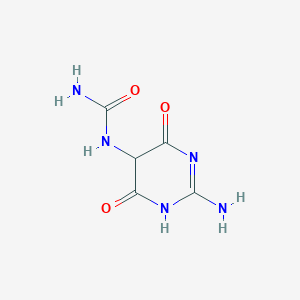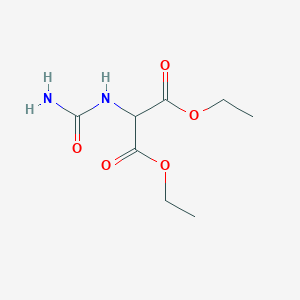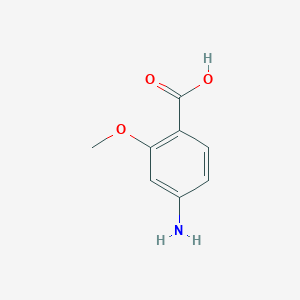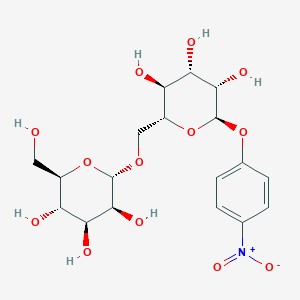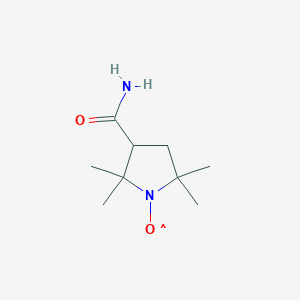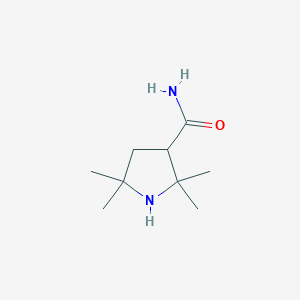
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Overview
Description
Synthesis Analysis
The synthesis of related pyrrole and pyrrolidine derivatives involves innovative methods, such as one-pot syntheses and reactions under specific conditions. For example, a one-pot two-step protocol has been developed for synthesizing 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, demonstrating a general method yielding a diverse range of 2-acetyl-1H-pyrroles in good to high yields (Kanova et al., 2021). Additionally, the formation of novel 1,2,3,4-tetrasubstituted 3-pyrrolines via cyclization of γ-halo-β-ketoesters with aromatic amines and aldehydes in methanol has been reported, showing the versatility in pyrrolidine synthesis (Cekavicus et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives reveals centrosymmetric arrangements and specific bonding interactions. For instance, a study on tetrabutyl-tetramethyl-bis(3-nitrophenyl)porphyrinogen methanol disolvate highlights the pyrrole rings' arrangement and the inclusion of methanol molecules in the tetrapyrole cavity through hydrogen bonding and O—H⋯π interactions (Boyd et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving pyrrole and pyrrolidine derivatives demonstrate a range of functionalities and reactivities. For example, the photoinduced addition of methanol to certain pyrrolidine derivatives has been explored, leading to novel compounds with potential for further transformation (Drew et al., 1999).
Physical Properties Analysis
While specific physical properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol are not directly reported, related studies on pyrrolidine derivatives provide insights into their characteristics. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives have attracted attention due to their presence in nature and valuable biological activities, indicating the importance of understanding their physical properties (Nguyen & Dai, 2023).
Chemical Properties Analysis
The chemical properties of pyrrole and pyrrolidine derivatives are diverse, reflecting their wide range of applications. Studies on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings provide detailed insights into their chemical behavior, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Scientific Research Applications
Synthesis and Chemical Transformations
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol is a compound of interest in various synthetic and chemical transformation studies due to its potential applications in pharmacology and materials science. While the specific compound mentioned is not directly highlighted in available literature, research around structurally related compounds provides insights into the types of applications that can be pursued.
- One-Pot Synthesis Protocols: A study describes a one-pot synthesis protocol for the generation of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, indicating a broader interest in acetyl-substituted pyrroles for pharmaceutical applications (Kanova et al., 2021).
- Bio-Oil Upgrading: Research on the upgrading of bio-oil from fast pyrolysis of biomass demonstrates the conversion of renewable energy sources into more valuable chemical products. Methanol, as a hydrogenation liquid donor, plays a significant role in these transformations, hinting at the potential for acetyl-pyrrolines in energy conversion processes (Xu et al., 2015).
Photodynamic and Photochemical Studies
The photochemical properties of pyrrole compounds, including those similar to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, have been a subject of interest, particularly in the development of photodynamic therapy agents and understanding the mechanisms of light-induced organic transformations.
- Photochemical Behavior: An examination of the photochemistry of pyrroles suggests the potential utility of acetyl-substituted pyrrolines in photodynamic therapy, as their photooxygenation reactions can be leveraged for therapeutic effects (Lightner, 1974).
Future Directions
properties
IUPAC Name |
1-[3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(14)12-10(2,3)6-9(7-13)11(12,4)5/h6,13H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLNEXRLQPVSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398911 | |
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |
CAS RN |
244641-21-2 | |
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



